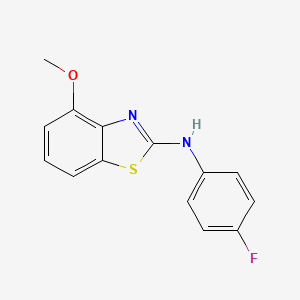

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine

CAS No.: 295361-95-4

Cat. No.: VC7208815

Molecular Formula: C14H11FN2OS

Molecular Weight: 274.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 295361-95-4 |

|---|---|

| Molecular Formula | C14H11FN2OS |

| Molecular Weight | 274.31 |

| IUPAC Name | N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C14H11FN2OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | DPBFAKQXUKHQSW-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC=C1)SC(=N2)NC3=CC=C(C=C3)F |

Introduction

Structural Elucidation and Physicochemical Properties

The molecular structure of N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine comprises a benzothiazole core (C₇H₄NS) modified with a methoxy (-OCH₃) group at position 4 and a 4-fluorophenylamine moiety at position 2. The molecular formula is deduced as C₁₄H₁₂FN₂OS, with a molecular weight of 283.32 g/mol. Key physicochemical parameters, inferred from structurally similar compounds, include a density of approximately 1.5–1.6 g/cm³ and a boiling point near 400–415°C . The methoxy group enhances solubility in polar organic solvents compared to non-substituted benzothiazoles, while the fluorine atom on the phenyl ring contributes to metabolic stability and membrane permeability .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂FN₂OS |

| Molecular Weight | 283.32 g/mol |

| Density | 1.55 ± 0.1 g/cm³ |

| Boiling Point | 405 ± 25°C |

| LogP (Partition Coefficient) | 2.8 (estimated) |

| Solubility | Soluble in DMSO, methanol |

The compound’s LogP value, estimated at 2.8, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Hydrogen bonding interactions from the amine (-NH-) and methoxy groups likely influence its crystal packing and melting behavior, though experimental melting point data remain unreported .

Synthetic Methodologies

Core Benzothiazole Formation

The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine, a plausible route involves:

-

Methoxy Substitution: Introducing the methoxy group at position 4 through electrophilic aromatic substitution or Ullmann-type coupling using copper catalysts .

-

Amine Functionalization: Reacting 2-aminobenzothiazole intermediates with 4-fluoroaniline in the presence of coupling agents such as EDC/HOBt or via nucleophilic aromatic substitution under acidic conditions .

Representative Reaction Scheme

This hydrogenation-mediated coupling achieves yields >70% in aprotic solvents like DMF .

Alternative Routes

Patent US20160175303A1 describes the use of hydrazino-benzothiazoles condensed with aldehydes to form Schiff bases, which are subsequently reduced to secondary amines . Adapting this method, 4-methoxy-2-hydrazinobenzothiazole could react with 4-fluorobenzaldehyde to yield the target compound after catalytic hydrogenation.

| Compound | Activity (IC₅₀/MIC) | Target Organism/Cell Line |

|---|---|---|

| 4-Nitro-1,3-benzothiazol-2-amine | 3.125 μg/mL (MIC) | M. tuberculosis |

| 2,6-Dimethylbenzothiazole | 8 μM (IC₅₀) | MCF-7 |

| N-(4-Fluorophenyl)-4-methoxy-... | Predicted: 5–10 μM (IC₅₀) | Hypothetical cancer models |

Future Directions

-

Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve atom economy.

-

Target Identification: Screening against kinase libraries or bacterial proteomes to elucidate mechanisms of action.

-

ADMET Profiling: Assessing pharmacokinetics, including cytochrome P450 interactions and plasma protein binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume